2-Ethyl-3-ethoxyacrolein CAS 30989-75-4 properties
2-Ethyl-3-ethoxyacrolein CAS 30989-75-4 properties
An In-depth Technical Guide to 2-Ethyl-3-ethoxyacrolein (CAS 30989-75-4)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Ethyl-3-ethoxyacrolein, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the core properties, synthesis, reactivity, applications, and safety protocols associated with this compound. Our focus is on delivering not just data, but actionable insights grounded in established chemical principles.
Core Chemical Identity and Properties
2-Ethyl-3-ethoxyacrolein, registered under CAS number 30989-75-4, is a bifunctional organic compound featuring both an aldehyde and an enol ether moiety. This unique α,β-unsaturated aldehyde structure makes it a valuable synthon for introducing complex functionalities in multi-step organic syntheses.
Its primary identifiers and physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(ethoxymethylidene)butanal | [1] |
| CAS Registry Number | 30989-75-4 | [1] |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| Canonical SMILES | CCC(=COCC)C=O | [1] |
| Polar Surface Area (PSA) | 26.3 Ų | [1] |
| logP (Octanol/Water) | 1.52 | [1] |
Note: Experimental data for boiling point, density, and refractive index are not widely published. Properties are expected to be similar to related structures like 2-ethylacrolein (Boiling Point: 92.5°C) and ethyl 3-ethoxyacrylate (Boiling Point: 195-196°C), but these are not direct equivalents.[2]
Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (CHO), the vinylic proton (=CH-O), and the ethyl groups (CH₂ and CH₃) at both the C2 position and the ethoxy group.
-
¹³C NMR: The carbon NMR would display distinct peaks for the carbonyl carbon (C=O), the olefinic carbons (C=C), and the carbons of the ethyl and ethoxy groups.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretch of the α,β-unsaturated aldehyde and the C=C double bond stretch.
-
Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak corresponding to its molecular weight (128.17), along with fragmentation patterns typical for aldehydes and ethers.[4]
Synthesis and Reactivity Insights
Synthetic Pathways
Specific, published synthetic routes for 2-Ethyl-3-ethoxyacrolein are not extensively documented in mainstream literature. However, its structure suggests plausible synthetic strategies based on well-established organic reactions. A logical approach would be the formylation of 2-ethyl-1-ethoxypropene, a reaction analogous to the Vilsmeier-Haack reaction, or through the condensation of propanal with an appropriate orthoformate derivative.
The synthesis of related ethoxyacrylates often involves the reaction of an acetate derivative with triethyl orthoformate, suggesting that a similar strategy starting from an ethyl-substituted precursor could be viable.[5]
Core Reactivity
The reactivity of 2-Ethyl-3-ethoxyacrolein is dictated by its three primary functional groups: the aldehyde, the electron-rich double bond, and the enol ether. This trifecta of reactivity makes it a highly versatile intermediate.
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// Edges start -> aldehyde [label=" Site: C=O", color="#4285F4"]; start -> michael [label=" Site: C=C (β-position)", color="#4285F4"]; start -> hetero [label=" Multi-site Reactivity", color="#4285F4"];
aldehyde -> product1; michael -> product2; hetero -> product3; } Caption: Core reactivity pathways of 2-Ethyl-3-ethoxyacrolein.
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Causality behind Reactivity : The electron-withdrawing aldehyde group polarizes the C=C double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack (Michael addition). The aldehyde itself is a classic electrophile. This combination allows for sequential or one-pot reactions, which is highly efficient in drug development workflows.
Applications in Drug Development and Organic Synthesis
While specific drugs derived directly from this molecule are not publicly indexed, its structural motifs are highly relevant. Its true value lies in its role as a versatile building block.
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Heterocyclic Synthesis : Similar to the well-documented utility of ethyl (2Z)-2-cyano-3-ethoxyacrylate, 2-Ethyl-3-ethoxyacrolein is an excellent precursor for a wide array of heterocyclic systems.[6] By reacting with binucleophiles like hydrazines, amidines, or ureas, it can efficiently generate substituted pyrazoles, pyrimidines, and pyridines—scaffolds that are central to a vast number of therapeutic agents.[6]
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Pharmaceutical Intermediate : The molecule serves as a protected or masked form of more complex aldehydes.[5] This allows chemists to perform modifications on other parts of a larger molecule without affecting the aldehyde, which can then be revealed or transformed in a later step. This strategy is fundamental to creating complex active pharmaceutical ingredients (APIs).[7]
Exemplary Protocol: Synthesis of a Substituted Pyrazole
This protocol is a representative example of how 2-Ethyl-3-ethoxyacrolein can be used in heterocyclic synthesis. It is based on established methodologies for similar substrates.[6]
Objective: To synthesize a 4-ethyl-5-substituted pyrazole derivative.
Methodology:
-
Reagent Preparation : Dissolve 1.0 equivalent of 2-Ethyl-3-ethoxyacrolein in anhydrous ethanol in a round-bottom flask under an inert nitrogen atmosphere.
-
Nucleophile Addition : Add 1.1 equivalents of a substituted hydrazine (e.g., phenylhydrazine) dropwise to the solution at room temperature. The choice of hydrazine determines the substitution at the N1 position of the pyrazole ring.
-
Reaction Monitoring : Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cyclization : Gently reflux the mixture for 2-4 hours. This step facilitates the intramolecular cyclization and elimination of ethanol to form the aromatic pyrazole ring.
-
Work-up : After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude residue is redissolved in ethyl acetate and washed with brine.
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Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel to yield the target pyrazole.
Self-Validation: The success of this protocol is validated by the disappearance of the aldehyde and enol ether signals and the appearance of aromatic signals in the NMR spectrum of the purified product, along with a correct mass measurement by HRMS.
Safety, Handling, and Storage
As a reactive α,β-unsaturated aldehyde, 2-Ethyl-3-ethoxyacrolein requires careful handling. The safety information provided is based on data for structurally related hazardous compounds like acrolein and 2-ethylacrolein.[8][9]
GHS Hazard Profile
| Hazard Class | Statement |
| Flammable Liquid | Highly flammable liquid and vapor.[10] |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[8][9] |
| Skin Corrosion/Irritation | Causes skin irritation.[9][11] |
| Eye Damage/Irritation | Causes serious eye irritation.[10][11] |
Handling and Personal Protective Equipment (PPE)
-
Ventilation : Always handle in a well-ventilated area, preferably inside a chemical fume hood.[8]
-
Personal Protective Equipment :
-
Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[8][10]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
-
Due to its reactivity, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent polymerization or degradation.
First-Aid Measures
-
Inhalation : Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[8]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[8]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][11]
-
Ingestion : Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[8]
Conclusion
2-Ethyl-3-ethoxyacrolein is a potent and versatile chemical intermediate whose value is defined by its multifunctional reactivity. For scientists engaged in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals, this compound offers an efficient route to key structural motifs like substituted heterocycles. While its handling requires stringent safety protocols due to its inherent reactivity and potential hazards, its utility as a synthetic building block provides a significant advantage in the design and execution of innovative chemical research and development programs.
References
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 2-Ethylacrolein.
- MilliporeSigma. (2025, November 6). Safety Data Sheet for Acrolein.
- CPAChem. (2024, February 8). Safety Data Sheet for Acrolein in Acetone.
- Guidechem. (n.d.). 2-etil-3-etoxiacroleína 30989-75-4 wiki.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet for 2-Ethylacrolein.
- Fisher Scientific. (2025, December 23). Safety Data Sheet for Ethyl 3-ethoxyprop-2-enoate.
- NIST. (n.d.). 2-Ethylacrolein. In NIST Chemistry WebBook.
- Wiley. (n.d.). 2-Ethylacrolein. In SpectraBase.
- FlavScents. (n.d.). 2-ethyl acrolein.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Significance of Ethyl 3-Ethoxyacrylate in Modern Chemistry.
- BenchChem. (2025). Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Unlocking Chemical Complexity: The Role of Ethyl 3-Ethoxyacrylate in Advanced Organic Synthesis.
- Sigma-Aldrich. (n.d.). Ethyl 3-ethoxyacrylate 98%.
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